2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219982-53-2
Cat. No.: VC2687121
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219982-53-2 |
|---|---|
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H |
| Standard InChI Key | LQRDENWBMKGQPX-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl |
| Canonical SMILES | C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Introduction
Chemical Properties and Structure
2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is defined by the following key characteristics:
| Property | Value |
|---|---|
| CAS Number | 1219982-53-2 |
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H |
| SMILES | C1CCNC(C1)CCOC2=CC=CC=C2N+[O-].Cl |
The compound features a piperidine ring with a substitution at the 2-position consisting of a 2-nitrophenoxy ethyl group. The nitro group in the ortho position of the phenyl ring and the piperidine nitrogen contribute significantly to its chemical reactivity and biological properties. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base form.
Physical Properties
The physical state of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is typically a crystalline solid. Its solubility profile shows good dissolution in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in non-polar solvents. The compound's salt form contributes to its enhanced water solubility compared to its free base counterpart.
Structural Analogues
Several structural analogues of this compound exist with variations in the position of substituents or the heterocyclic ring:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 3-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | 1220032-34-7 | Substitution at position 3 of piperidine |
| 4-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Not specified | Substitution at position 4 of piperidine |
| 2-[2-(3-Nitrophenoxy)ethyl]piperidine HCl | 1220029-73-1 | Nitro group at meta position |
| 2-[2-(4-Nitrophenoxy)ethyl]piperidine HCl | Not specified | Nitro group at para position |
| 4-[2-(2-Nitrophenoxy)ethyl]morpholine | 105337-21-1 | Morpholine ring instead of piperidine |
These structural variations result in different physicochemical properties and potentially different biological activities .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloroethylpiperidine with 2-nitrophenol under controlled conditions. This process requires careful control of temperature and pressure to optimize yield and purity.
A general synthetic route can be described as follows:
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Reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol
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Conversion of 2-piperidinoethanol to 2-piperidinoethyl chloride using thionyl chloride
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Reaction of 2-piperidinoethyl chloride with 2-nitrophenol in the presence of a base
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Salt formation with hydrochloric acid to obtain the final product
The reaction is typically carried out in an inert solvent such as toluene at temperatures ranging from 70°C to 85°C .
Alternative Synthesis Pathways
An alternative pathway involves the catalytic hydrogenation of corresponding pyridine derivatives:
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Preparation of 2-pyridineethanol compounds
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Catalytic hydrogenation of 2-pyridineethanol to form 2-piperidineethanol
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Reaction of 2-piperidineethanol with 2-nitrophenol
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Salt formation with hydrochloric acid
This method employs metal or metal oxide hydrogenation catalysts, typically ruthenium dioxide, at high pressures (>500 psig) and moderate temperatures (90-120°C) .
Optimization of Reaction Conditions
Research has shown that yield and purity can be significantly affected by reaction conditions. Key factors include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70-85°C | Higher temperatures may lead to byproduct formation |
| Solvent | Toluene | Provides good solubility and thermal stability |
| Catalyst Loading | ≥0.15 g/mol | Higher loading improves conversion |
| Hydrogen Pressure | 500-1500 psig | Higher pressure accelerates reaction |
| Reaction Time | Until H₂ uptake ceases | Prolonged times may lead to byproducts |
Studies have demonstrated that the presence of additional amines in the reaction system, combined with high catalyst loadings, can dramatically reduce the formation of problematic byproducts, particularly N-methylated derivatives .
Mechanism of Action and Biological Activities
Receptor Interactions
2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride interacts with specific molecular targets within biological systems. Its binding affinity and activity are influenced by the positioning of its functional groups. Research suggests potential interactions with various neurotransmitter receptors, including:
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Serotonin receptors (particularly 5-HT₂A)
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Dopamine receptors
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Acetylcholinesterase
The compound's spatial arrangement allows for specific binding to receptor pockets, with the nitrophenoxy group and piperidine ring playing crucial roles in these interactions .
Structure-Activity Relationships
Comparison with related compounds provides insight into structure-activity relationships:
| Structural Feature | Effect on Activity |
|---|---|
| Position of substituent on piperidine | Affects receptor selectivity and binding affinity |
| Nitro group position on phenyl ring | Influences electron density and binding orientation |
| Nature of heterocyclic ring | Critical for pharmacokinetic properties and target specificity |
Research on analogous piperidine derivatives has shown that compounds with similar structural motifs can function as 5-HT₂A receptor antagonists, suggesting potential applications in treating neurological and psychiatric disorders .
Effects on Enzyme Systems
Studies on related piperidine compounds have demonstrated effects on glutathione-dependent enzymes:
| Enzyme | Observed Effect |
|---|---|
| Glutathione peroxidase | Significant reduction in activity |
| Glutathione reductase | Significant reduction in activity |
| Glutathione S-transferase | Significant reduction in activity |
These effects are typically concentration-dependent and may contribute to the compound's biological activities .
Research Applications
Pharmacological Studies
Due to its structural features, 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride has garnered interest in various pharmacological applications:
Neurological Research
The compound's potential interactions with neurotransmitter systems make it valuable for investigating:
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Serotonergic pathways
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Dopaminergic signaling
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Cognitive function modulation
Studies on structurally similar compounds have shown promising results in modulating receptor activities relevant to conditions such as depression, anxiety, and schizophrenia .
Enzyme Inhibition Studies
The compound is primarily used in enzyme inhibition research, offering potential applications in developing therapeutic agents for conditions characterized by enzyme dysregulation.
Synthetic Intermediates
Beyond its direct applications, 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride serves as an important intermediate in organic synthesis:
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Preparation of complex heterocyclic systems
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Development of pharmaceutical compounds
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Synthesis of specialized research chemicals
Its reactive functional groups allow for further modifications, making it valuable in diverse synthetic routes.
Comparative Analysis with Related Compounds
Positional Isomers
The properties of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride can be compared with its positional isomers:
| Compound | Key Properties | Relative Activity |
|---|---|---|
| 2-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Standard reference | Baseline |
| 3-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Different spatial orientation | May affect receptor selectivity |
| 4-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Significantly altered geometry | Often shows different receptor profile |
The position of substitution on the piperidine ring significantly affects the three-dimensional structure of these molecules, influencing their binding characteristics and biological activities .
Nitro Group Position Variants
Variation in the position of the nitro group on the phenyl ring also impacts properties:
| Compound | Properties |
|---|---|
| 2-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Ortho-positioned nitro group affects electronic distribution |
| 2-[2-(3-Nitrophenoxy)ethyl]piperidine HCl | Meta-positioned nitro group provides different electronic effects |
| 2-[2-(4-Nitrophenoxy)ethyl]piperidine HCl | Para-positioned nitro group maximizes resonance effects |
The position of the nitro group influences electron density distribution, which can significantly impact binding affinity and selectivity for biological targets .
Related Heterocyclic Compounds
Comparison with compounds containing different heterocyclic rings:
| Compound | Heterocycle | Key Differences |
|---|---|---|
| 2-[2-(2-Nitrophenoxy)ethyl]piperidine HCl | Piperidine | Six-membered ring with one nitrogen |
| 4-[2-(2-Nitrophenoxy)ethyl]morpholine | Morpholine | Six-membered ring with oxygen and nitrogen |
| Tetrazole derivatives with piperidine | Piperidine + Tetrazole | Additional nitrogen-rich heterocycle |
These structural variations lead to differences in physicochemical properties (such as lipophilicity, solubility, and pKa) and biological activities .
Current Research and Future Directions
Recent Developments
Research on 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride and related compounds is ongoing, with studies focusing on:
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Optimization of synthetic methods to improve yield and purity
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Exploration of novel applications in medicinal chemistry
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Investigation of structure-activity relationships to develop more potent and selective analogues
Recent findings have highlighted the importance of precise control in the preparation of these compounds, as variations in reaction conditions can significantly affect yield and purity.
Neuropharmacology
The structural features of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride suggest potential applications in developing treatments for:
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Anxiety disorders
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Depression
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Schizophrenia
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Other neuropsychiatric conditions
Research on related compounds has demonstrated anxiolytic effects in animal models, suggesting therapeutic potential .
Enzyme Inhibition
The compound's ability to interact with various enzymes suggests applications in treating conditions characterized by enzyme dysregulation, including:
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Neurodegenerative disorders
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Inflammatory conditions
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Metabolic diseases
Studies on related piperidine-containing compounds have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Challenges and Opportunities
Despite promising research, several challenges remain:
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Optimization of synthetic routes for larger-scale production
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Comprehensive evaluation of pharmacokinetic and toxicological profiles
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Development of more selective derivatives with enhanced target specificity
These challenges present opportunities for further research and development, particularly in medicinal chemistry and drug discovery.
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